molecular formula C6H8N2OS B11787343 2-(5-Methylthiazol-2-yl)acetamide

2-(5-Methylthiazol-2-yl)acetamide

Cat. No.: B11787343
M. Wt: 156.21 g/mol
InChI Key: XSESOSFLKLLMCC-UHFFFAOYSA-N
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Description

Introduction to 2-(5-Methylthiazol-2-yl)acetamide

Chemical Identity and Nomenclature

This compound (IUPAC name: N-(5-methyl-1,3-thiazol-2-yl)acetamide) is a monocyclic heteroaromatic compound with the molecular formula C₆H₈N₂OS and a molecular weight of 156.20 g/mol . The core structure consists of a thiazole ring—a five-membered aromatic system containing sulfur and nitrogen atoms—substituted with a methyl group at position 5 and an acetamide group (-NH-C(=O)-CH₃) at position 2 (Figure 1).

Table 1: Key Structural and Physicochemical Properties
Property Value/Description Source
Molecular Formula C₆H₈N₂OS
Molecular Weight 156.20 g/mol
SMILES CC1=CN=C(S1)NC(=O)C
InChI Key INBQGTYKPYRGDE-UHFFFAOYSA-N
Aromatic System Thiazole (1,3-thiazole)
Hydrogen Bond Donors 1 (amide -NH)
Hydrogen Bond Acceptors 3 (amide carbonyl, thiazole N and S)

The thiazole ring exhibits partial aromaticity due to delocalization of π-electrons across the S-C-N-C-C framework, a property confirmed by spectroscopic studies. X-ray crystallography of analogous thiazole derivatives reveals bond lengths of 172.37 pm for S–C and 131.0 pm for C–N within the ring, consistent with resonance stabilization. The methyl and acetamide substituents introduce steric and electronic perturbations that modulate solubility and target binding.

Historical Context in Heterocyclic Chemistry

The exploration of thiazole derivatives began in the late 19th century with the isolation of thiamine (vitamin B₁), which contains a bicyclic thiazole-pyrimidine system. Synthetic interest in 2-acetamide-substituted thiazoles emerged in the 1990s, driven by their utility as intermediates for antibiotics and kinase inhibitors. The specific compound this compound gained prominence after 2010, when high-throughput screening identified its derivatives as modulators of inflammatory pathways.

Key milestones include:

  • 2008 : First PubChem entry for related thiazole acetamides (CID 24698877).
  • 2015 : Use of this compound as a precursor in synthesizing vanin-1 inhibitors, highlighting its role in oxidative stress regulation.
  • 2024 : Structural optimization campaigns demonstrating improved metabolic stability for thiazole acetamide-based drug candidates.

Significance in Medicinal Chemistry and Drug Discovery

This compound serves as a versatile pharmacophore in designing small-molecule therapeutics. Its significance arises from three interrelated factors:

  • Bioisosteric Potential : The thiazole ring often replaces phenyl or pyridine groups to enhance solubility while maintaining aromatic stacking interactions. For example, in vanin-1 inhibitors, the thiazole-acetamide motif improves target affinity by 12-fold compared to phenyl analogs.

  • Metabolic Stability : Methyl substitution at the 5-position shields the thiazole ring from oxidative degradation, as evidenced by hepatic microsomal studies showing a 40% reduction in clearance compared to unsubstituted analogs.

  • Diverse Target Engagement :

    • Inflammatory Targets : Derivatives inhibit vanin-1 (IC₅₀ = 38 nM), an enzyme implicated in inflammatory bowel disease.
    • Antimicrobial Targets : Thiazole acetamides disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition (MIC = 2–8 μg/mL against Staphylococcus aureus).
    • Kinase Targets : Structural analogs show submicromolar activity against JAK3 and EGFR kinases.
Table 2: Pharmacological Applications of Derivatives
Target Class Example Derivative Activity Mechanism Source
Vanin-1 X17 (modified acetamide) IC₅₀ = 38 nM Pantetheinase inhibition
Penicillin-Binding Protein 2-(thiazol-2-yl)acetamide MIC = 4 μg/mL (MRSA) Cell wall synthesis blockade
JAK3 Kinase 5-methylthiazole acetamide Kᵢ = 220 nM ATP-competitive inhibition

The compound’s synthetic accessibility further enhances its utility. For instance, a two-step route from 5-methylthiazol-2-amine achieves yields >75% via acetylation with acetic anhydride. Recent advances in flow chemistry have reduced reaction times to <2 hours while maintaining purity >98%.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C6H8N2OS/c1-4-3-8-6(10-4)2-5(7)9/h3H,2H2,1H3,(H2,7,9)

InChI Key

XSESOSFLKLLMCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Numerous studies have identified 2-(5-Methylthiazol-2-yl)acetamide as a promising candidate for anticancer drug development. The compound exhibits cytotoxic effects against various cancer cell lines, including:

  • A549 (non-small lung carcinoma)
  • Caco-2 (colon carcinoma)
  • SHSY-5Y (neuroblastoma)

In a study evaluating several thiazole derivatives, compounds containing the thiazole moiety demonstrated significant selectivity and efficacy against SHSY-5Y cells compared to healthy cells. Notably, one derivative exhibited greater stability and cytotoxicity than doxorubicin, a standard chemotherapy drug .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedGI50 (µM)TGI (µM)Selectivity
3gSHSY-5Y15.7250.68High
3dA54920.0060.00Moderate
3hCaco-225.0070.00Moderate

Antimicrobial Properties

The thiazole ring present in this compound is known for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various pathogens, including bacteria and fungi.

For instance, thiazole-based compounds have shown effectiveness against Candida albicans , a common fungal pathogen. The structural features of these compounds enhance their solubility and interaction with microbial targets, making them valuable in developing new antifungal agents .

Anti-inflammatory Potential

Recent studies have explored the anti-inflammatory effects of thiazole derivatives, including those containing the methylthiazole moiety. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-1, which is implicated in inflammatory processes.

In a series of experiments, certain derivatives displayed superior inhibitory effects on COX-1 compared to traditional anti-inflammatory drugs like indomethacin and naproxen. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory medications .

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, this compound has been investigated for additional therapeutic applications:

  • Antioxidant Activity : Compounds derived from this structure have shown potential in scavenging free radicals, indicating their utility in combating oxidative stress .
  • Neuroprotective Effects : Some studies suggest that thiazole derivatives may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound derivatives:

  • Neuroblastoma Treatment : In a targeted study on neuroblastoma cells, specific derivatives demonstrated selective cytotoxicity with minimal effects on healthy cells, suggesting a promising avenue for treatment strategies .
  • Antifungal Activity : A comparative analysis of thiazole compounds revealed significant antifungal activity against various strains of Candida, supporting their development as antifungal agents.
  • Inflammation Models : In vivo models assessing inflammation indicated that certain derivatives not only reduced inflammation markers but also improved overall health outcomes in treated subjects .

Mechanism of Action

The mechanism of action of 2-(5-Methylthiazol-2-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions contribute to its antimicrobial, antifungal, and anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key derivatives of 2-(5-Methylthiazol-2-yl)acetamide, their structural modifications, and biological activities:

Compound Name Substituents/Modifications Biological Activity Key Data Reference
21d Benzylamino group at acetamide Antitumor (lung cancer/glioma) Yield: 57.2%; m.p.: 109–110°C; IC₅₀ (A549): 8.7 μM; ¹H/¹³C NMR confirmed
P21 Thiazolidinedione-pyridylmethylene at acetamide HDAC8 inhibition Yield: 89%; m.p.: 263.9°C; HPLC purity: 97.5%; IR: 3280 (N-H), 1725 (C=O) cm⁻¹
GSK-3β inhibitor 12 Indole-3-yl at acetamide GSK-3β inhibition (neurodegenerative diseases) Inhibition: 49.11% at 25 μM; Mol. Wt.: 271.34; CAS: 784170-07-6
HQ007 Aminopyridinyl-thiazole at acetamide Molecular glue (cyclin K degradation) Yield: 80% (post-TFA purification); Mechanism: Promotes CDK12-DDB1 interaction
2-Chloro-N-(5-methylbenzothiazol-2-yl)acetamide Chloro substitution, benzothiazole ring Intermediate for aromatase inhibitors Yield: 81%; Synthesis: Acetylation of 5-methylbenzothiazol-2-amine

Structural and Functional Analysis

Anticancer Derivatives (21d)

The benzylamino substitution in 21d enhances hydrophobic interactions with cancer cell targets, as evidenced by its activity against A549 lung cancer cells (IC₅₀: 8.7 μM) . The methylthiazole core likely contributes to DNA intercalation or kinase inhibition, though exact mechanisms require further study.

HDAC8 Inhibitors (P21)

The thiazolidinedione moiety in P21 introduces hydrogen-bonding capacity, critical for HDAC8 active-site binding. Its high melting point (263.9°C) suggests crystalline stability, advantageous for formulation .

GSK-3β Inhibitors

The indole substituent in GSK-3β inhibitor 12 provides π-π stacking interactions with kinase domains, achieving moderate inhibition (49.11% at 25 μM). Lower potency compared to P21 may reflect target specificity differences .

Molecular Glue (HQ007)

HQ007’s aminopyridinyl-thiazole extension enables dual binding to CDK12 and DDB1, triggering cyclin K degradation. This highlights the role of extended substituents in protein-protein interaction modulation .

Chloro-Substituted Analog

The chloro group in 2-chloro-N-(5-methylbenzothiazol-2-yl)acetamide increases electrophilicity, making it a reactive intermediate for further functionalization (e.g., thiazolinone derivatives) .

Biological Activity

2-(5-Methylthiazol-2-yl)acetamide, a compound featuring a thiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound this compound is characterized by a thiazole ring substituted with a methyl group at position 5 and an acetamide functional group. This structure is pivotal for its biological activity, particularly in anticancer applications.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings from various studies:

StudyCell Lines TestedIC50 Values (µg/mL)Mechanism of Action
Evren et al. (2019) A549, NIH/3T31.61 - 1.98Induction of apoptosis via caspase activation
Dergipark (2022) SHSY-5Y, Caco-2Not specifiedSelective cytotoxicity against cancer cells
PubMed (2014) A549, C6Significant activity observedDNA synthesis inhibition and apoptosis induction

Case Study: Evren et al. (2019)

In a study conducted by Evren et al., novel derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and tested against A549 lung adenocarcinoma and NIH/3T3 mouse embryoblast cell lines. The results indicated that certain compounds exhibited strong selectivity against cancer cells, with IC50 values as low as 1.61 µg/mL, suggesting significant cytotoxic activity .

Case Study: Dergipark (2022)

Another investigation focused on the synthesis of thiazole-based compounds targeting neuroblastoma and other cancers. The study reported that specific derivatives demonstrated higher selectivity towards SHSY-5Y neuroblastoma cells compared to healthy fibroblasts, indicating potential for therapeutic applications in neuroblastoma treatment .

The mechanisms underlying the anticancer effects of this compound and its derivatives often involve:

  • Apoptosis Induction : Many studies report that thiazole derivatives can trigger apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
  • DNA Synthesis Inhibition : Compounds have been shown to inhibit DNA synthesis in tumor cells, leading to reduced proliferation.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiazole ring and substituents significantly impact the biological activity of these compounds. For instance, the presence of electron-donating groups such as methyl at specific positions enhances cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(5-Methylthiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between thiazole derivatives and chloroacetamide precursors. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C for reflux), and catalysts like triethylamine to neutralize HCl byproducts. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Reaction progress should be monitored by TLC (hexane:ethyl acetate 7:3) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the acetamide moiety (δ ~2.0 ppm for CH3_3, δ ~165–170 ppm for carbonyl) and thiazole ring protons (δ ~6.5–8.0 ppm).
  • IR : Stretching vibrations at ~1650 cm1^{-1} (C=O) and ~3300 cm1^{-1} (N-H).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
    Cross-validation with elemental analysis (C, H, N, S) ensures structural integrity .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 1–4 weeks. Kinetic modeling (Arrhenius equation) predicts shelf life. Hydrolysis susceptibility of the acetamide group is a critical focus .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer efficacy often arise from assay variability. Standardize protocols:

  • Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays.
  • Validate cytotoxicity via MTT assays across multiple cell lines (e.g., HeLa, MCF-7).
  • Control solvent effects (DMSO ≤0.1% v/v). Meta-analysis of literature data identifies outliers linked to structural analogs or impurities .

Q. How can computational methods predict the compound's interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinase ATP pockets). Validate with co-crystallized ligands.
  • MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics (50–100 ns trajectories). Analyze RMSD and binding free energy (MM-PBSA).
  • QSAR : Build regression models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donors .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for thiazole-acetamide derivatives?

  • Methodological Answer :

  • Synthesize analogs with substitutions at the thiazole C5 (e.g., methyl, halogens) and acetamide N-position.
  • Prioritize libraries via virtual screening (e.g., Lipinski’s Rule of Five).
  • Test in parallel assays (e.g., antimicrobial + anti-inflammatory) to identify multi-target agents.
  • Use ANOVA to statistically correlate substituent effects with activity .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodological Answer : Replace traditional solvents with cyclopentyl methyl ether (CPME) or water-ethanol mixtures. Employ continuous flow reactors for precise temperature control and reduced waste. Catalytic methods (e.g., Pd/C for hydrogenation) minimize heavy metal use. Lifecycle assessment (LCA) quantifies environmental impact .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating biological assay reproducibility?

  • Methodological Answer :

  • Perform triplicate experiments with independent batches.
  • Apply Bland-Altman plots to assess inter-lab variability.
  • Use ROC curves to distinguish true activity from noise in high-throughput screens .

Q. How to address spectral data inconsistencies in structural elucidation?

  • Methodological Answer : Cross-reference NMR with HSQC, HMBC, and COSY for connectivity validation. Compare experimental IR peaks with DFT-calculated spectra (Gaussian 16). For ambiguous NOE signals, use X-ray crystallography (if single crystals are obtainable) .

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